molecular formula C10H11NS B187872 2-(Benzo[b]thiophen-3-yl)ethanamine CAS No. 14585-66-1

2-(Benzo[b]thiophen-3-yl)ethanamine

Cat. No.: B187872
CAS No.: 14585-66-1
M. Wt: 177.27 g/mol
InChI Key: YWXDBWNXMZHMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[b]thiophen-3-yl)ethanamine is an organic compound with the molecular formula C10H11NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom fused to a benzene ring.

Scientific Research Applications

Anticancer Potential

Research suggests that hydroxyl-containing benzo[b]thiophene analogs demonstrate selective antiproliferative activity against cancer cells, such as laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells, suggesting potential use in combinational cancer therapy (Haridevamuthu et al., 2023).

Material Synthesis

Benzo[b]thiophene derivatives, including variants of 2-(Benzo[b]thiophen-3-yl)ethanamine, have been synthesized for various applications. Their synthesis, structural properties, and purities have been well-documented, indicating potential use in material science and organic chemistry (Wei Yun-yang, 2007).

Photochromic Properties

Some derivatives, such as 1,2-Bis(benzo[b]thiophen-3-yl)ethene, show thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization, indicating potential use in developing photoresponsive materials (Uchida et al., 1990).

Antimicrobial and Antifungal Activities

Certain benzo[b]thiophen derivatives exhibit significant antibacterial and moderate antifungal activities. These compounds have been synthesized and evaluated against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Pejchal et al., 2015).

Organic Semiconductors

Benzo[b]thiophene derivatives have been synthesized and characterized as active layers for organic field-effect transistors (OFETs). Their thermal, optical, and electrochemical properties, along with their stability and performance in OFETs, demonstrate their potential in electronics (Ryu et al., 2023).

Anti-Osteoporosis Agents

A series of benzo[b]thiophen-2-yl)ethanone analogues have been evaluated for enhancing BMP-2 expression, indicating their potential as novel anti-osteoporosis agents. These compounds showed promising results in vitro and in an ovariectomized rat model (Liu et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research of “2-(Benzo[b]thiophen-3-yl)ethanamine” and similar compounds involve the design and synthesis of new terminal alkynes for the preparation of organic compounds . These compounds could potentially be active organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thio

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDBWNXMZHMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163169
Record name Benzo(b)thiophene-3-ethanamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14585-66-1
Record name Benzo[b]thiophene-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14585-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ethanamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(b)thiophene-3-ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reduce benzo[b]thiophen-3-yl-acetonitrile (350.9 mg, 2.0 mmol) in Et2O (6.0 mL) with 1.0 M LAH in THF (6.0 mL) at 0-10° C. for 1 hour. Carry out Fieser work-up to remove the LAH. Concentrate and pass through an SCX column, washing with MeOH and then eluting with 2.0 M NH3 in MeOH. Concentrate the eluant and purify twice by chromatography, eluting with 75:20:5 EtOAc/hexanes/2.0 M NH3 in MeOH and then with 70:20:10 EtOAc/hexanes/2.0 M NH3 in MeOH to yield the title compound (86.5 mg, 24%): MS ES+ 178.2 (M+H)+, 161.2 (base peak); 1H NMR (DMSO-d6) δ 7.94 (d, J=7.3 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.40-7.33 (m, 3H), 3.32 (br s, 2H), 2.88 (br s, 4H).
Quantity
350.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
24%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1.16 g, 30.3 mmol) was suspended in dry diethyl ether (100 ml). Anhydrous aluminium chloride (4.04 g, 30.3 mmol) was introduced into this suspension under argon. After five minutes, a solution of benzo[b]thiophene-3-acetonitrile (5.25 g, 30.3 mmol) in dry diethyl ether (70 ml) was added. When the addition was complete, the mixture was heated under reflux for four days. Lithium aluminium hydride (930 mg) and aluminium chloride (500 mg) were added again to the reaction mixture and the mixture was heated under reflux for a further eight hours. For working up, it was neutralized with an aqueous solution of potassium sodium tartrate (80 ml, 20 wt. %). When the evolution of gas had ended, the phases were separated and the cloudy aqueous phase was filtered off with suction over a glass frit. The residue on the frit was washed with ethyl acetate and the clear aqueous phase was extracted with ethyl acetate (3×50 ml). The organic phases were dried over sodium sulfate and filtered and the filtrate was concentrated. Crude benzo[b]thiophen-3-ylethylamine (3.7 g) was obtained as a red-brown oil. Treatment with methanolic hydrochloric acid gave a tacky hydrochloride, which was immediately converted back into the free base. 794 mg (15%) benzo[b]thiophen-3-yl-ethylamine were obtained as a yellow oil, which was employed for the further synthesis.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
930 mg
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 2
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 3
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 4
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 5
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 6
2-(Benzo[b]thiophen-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.